molecular formula C13H18N2O4S2 B2553860 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol CAS No. 2178247-86-2

1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol

Cat. No.: B2553860
CAS No.: 2178247-86-2
M. Wt: 330.42
InChI Key: OLQORVUEDLQYEH-UHFFFAOYSA-N
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Description

1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol is a complex organic compound that features a unique combination of a dithiazepane ring and a nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol typically involves multiple steps:

    Formation of the Dithiazepane Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Nitrophenoxy Group: This step involves the reaction of the dithiazepane intermediate with a nitrophenol derivative, often using a coupling reagent.

    Final Assembly:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates, and other leaving groups.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(1,2,5-Dithiazepan-5-yl)-3-(4-nitrophenoxy)propan-2-ol: Similar structure but with a different position of the nitro group.

    1-(1,2,5-Dithiazepan-5-yl)-3-(3-aminophenoxy)propan-2-ol: Similar structure but with an amino group instead of a nitro group.

Uniqueness

1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol is unique due to the specific combination of its functional groups, which can confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-(1,2,5-dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S2/c16-12(9-14-4-6-20-21-7-5-14)10-19-13-3-1-2-11(8-13)15(17)18/h1-3,8,12,16H,4-7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQORVUEDLQYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSCCN1CC(COC2=CC=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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